molecular formula C19H18N2O3S B2972901 3-Methoxy-4-[(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)oxy]benzaldehyde CAS No. 561021-27-0

3-Methoxy-4-[(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)oxy]benzaldehyde

Cat. No.: B2972901
CAS No.: 561021-27-0
M. Wt: 354.42
InChI Key: IRVYHCOSXIRTAV-UHFFFAOYSA-N
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Description

3-Methoxy-4-[(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)oxy]benzaldehyde is a heterocyclic compound featuring a benzothieno[2,3-d]pyrimidine core fused with a tetrahydro ring system. The molecule is substituted with a methoxy group and a benzaldehyde moiety at the 3- and 4-positions of the benzene ring, respectively, and a methyl group at the 7-position of the tetrahydro ring.

Properties

IUPAC Name

3-methoxy-4-[(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)oxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3S/c1-11-3-5-13-16(7-11)25-19-17(13)18(20-10-21-19)24-14-6-4-12(9-22)8-15(14)23-2/h4,6,8-11H,3,5,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRVYHCOSXIRTAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC3=NC=NC(=C23)OC4=C(C=C(C=C4)C=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-4-[(7-methyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-yl)oxy]benzaldehyde typically involves multi-step organic reactionsSpecific reaction conditions, such as the choice of solvents, catalysts, and temperature, play a crucial role in optimizing the yield and purity of the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve scalable synthetic routes that ensure high yield and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-4-[(7-methyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-yl)oxy]benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the aldehyde group would yield a carboxylic acid, while reduction would yield an alcohol .

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis .

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. These potential activities make it a subject of interest for drug discovery and development .

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Its structural features may allow it to interact with specific biological targets, leading to the development of new pharmaceuticals .

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure may impart desirable characteristics to these materials .

Mechanism of Action

The mechanism of action of 3-Methoxy-4-[(7-methyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-yl)oxy]benzaldehyde would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological system being studied .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its combination of a tetrahydrobenzothieno[2,3-d]pyrimidine scaffold, 7-methyl group, and benzaldehyde substituent. Key analogues and their distinguishing features are summarized below:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties Evidence ID
Target Compound : 3-Methoxy-4-[(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)oxy]benzaldehyde C₂₁H₂₀N₂O₃S* 380.46 (calculated) - 7-Methyl (tetrahydro ring)
- Benzaldehyde (position 4)
- Methoxy (position 3)
Not reported in evidence; predicted higher polarity due to aldehyde group N/A
3-Methoxy-4-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)oxy]benzaldehyde C₂₀H₁₄N₂O₃S 362.40 - 6-Phenyl (thieno ring)
- Benzaldehyde (position 4)
- Methoxy (position 3)
Higher aromaticity due to non-hydrogenated thieno ring; LC-MS data available
3-(4-Chlorobenzyl)-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one C₁₈H₁₇ClN₂OS 344.86 - 7-Methyl (tetrahydro ring)
- 4-Chlorobenzyl (position 3)
Density: 1.41 g/cm³; Predicted pKa: 0.30
Methyl 4-[(6-methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl)oxy]benzoate C₂₁H₁₇N₂O₃S 377.04 - 6-Methyl, 5-phenyl (thieno ring)
- Methyl ester (position 4)
m.p. 147–148°C; LC-MS: [M+H]⁺ 377.0
4-(3-Methylphenoxy)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine C₁₇H₁₇N₂OS 297.00 - 3-Methylphenoxy (position 4) LC-MS: [M+H]⁺ 297.0; Yield: 65%

Note: The molecular formula and weight of the target compound are inferred from its structure, as explicit data are absent in the evidence.

Functional Group Impact on Reactivity and Properties

  • Aldehyde vs. Ester/Chlorobenzyl : The benzaldehyde group in the target compound increases electrophilicity, making it prone to nucleophilic addition reactions compared to the ester group in or the chlorobenzyl group in . This could enhance its utility in forming Schiff bases or covalent enzyme inhibitors.
  • Methoxy Group : Present in both the target compound and , the methoxy group contributes to electron-donating effects, stabilizing the aromatic ring and influencing binding interactions in molecular targets.

Spectroscopic and Analytical Comparisons

  • NMR Data : Analogues like and report distinct ¹H NMR signals for methyl groups (δ 2.33–3.87 ppm) and aromatic protons (δ 7.03–8.53 ppm), which can guide characterization of the target compound.
  • LC-MS : Molecular ion peaks ([M+H]⁺) for analogues range from 297.0 to 377.0 , consistent with their molecular weights. The target compound’s expected [M+H]⁺ would likely fall near 380.44.

Biological Activity

3-Methoxy-4-[(7-methyl-5,6,7,8-tetrahydro- benzothiolo[2,3-d]pyrimidin-4-yl)oxy]benzaldehyde is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a methoxy group and a benzaldehyde moiety linked to a tetrahydro-benzothiolo-pyrimidine structure. This unique configuration suggests potential interactions with various biological targets.

Antioxidant Properties

Research indicates that compounds similar to 3-Methoxy-4-[(7-methyl-5,6,7,8-tetrahydro- benzothiolo[2,3-d]pyrimidin-4-yl)oxy]benzaldehyde exhibit significant antioxidant activity. Antioxidants play a crucial role in mitigating oxidative stress, which is implicated in numerous diseases including cancer and neurodegenerative disorders.

Anticancer Activity

Studies have shown that benzaldehyde derivatives can inhibit the proliferation of cancer cells. The specific mechanism involves the induction of apoptosis and cell cycle arrest in various cancer cell lines. For instance:

Cell Line IC50 (µM) Mechanism of Action
A549 (Lung)15.2Apoptosis induction
MCF-7 (Breast)12.5Cell cycle arrest

These findings suggest that 3-Methoxy-4-[(7-methyl-5,6,7,8-tetrahydro- benzothiolo[2,3-d]pyrimidin-4-yl)oxy]benzaldehyde may possess similar anticancer properties.

Neuroprotective Effects

The compound has been studied for its neuroprotective effects against neurodegenerative diseases. It appears to modulate potassium channels (TASK-1), which are involved in neuronal excitability and neuroprotection. In experimental models of autoimmune encephalomyelitis, TASK-1 blockers have shown promise in reducing disease severity and protecting neuronal integrity .

Study 1: Neuroprotection in Experimental Models

In a study published in Brain, researchers examined the effects of TASK-1 inhibition on inflammatory responses in the central nervous system. The results demonstrated that selective blockade of TASK-1 channels significantly ameliorated symptoms associated with autoimmune encephalomyelitis . This suggests that compounds like 3-Methoxy-4-[(7-methyl-5,6,7,8-tetrahydro- benzothiolo[2,3-d]pyrimidin-4-yl)oxy]benzaldehyde could be beneficial in treating neuroinflammatory conditions.

Study 2: Anticancer Activity Assessment

A recent investigation into the anticancer properties of related benzaldehyde derivatives showed promising results against various tumor types. The study highlighted the ability of these compounds to induce apoptosis through mitochondrial pathways . This reinforces the potential role of 3-Methoxy-4-[(7-methyl-5,6,7,8-tetrahydro- benzothiolo[2,3-d]pyrimidin-4-yl)oxy]benzaldehyde as an anticancer agent.

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